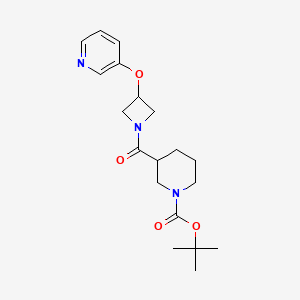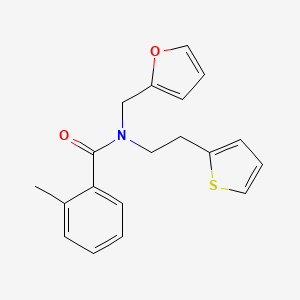![molecular formula C18H17N5O2 B2554997 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline CAS No. 241146-77-0](/img/structure/B2554997.png)
2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline is a chemical compound with the molecular formula C18H17N5O2 . It is a key intermediate in the synthesis of triazole medicines, which are used in curing deep department fungal infections . A novel pleuromutilin derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), was synthesized in a laboratory and proved excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis Analysis
The synthesis of this compound and its derivatives involves several steps. For example, a series of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives has been successfully designed and synthesized to evaluate their potential as carbonic anhydrase (CA) inhibitors . The inhibitory potential of synthesized compounds against human CAI and CAII was evaluated .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectroscopy . These techniques provide detailed information about the molecular structure, including the types of atoms, the arrangement of atoms, and the types of chemical bonds.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the specific conditions and reactants. For example, a novel pleuromutilin derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), was synthesized in a laboratory and proved excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. These properties include molecular weight, solubility, melting point, boiling point, and stability .科学的研究の応用
Antimicrobial and Antiparasitic Agents
2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline derivatives have been extensively studied for their biological activities, particularly as antimicrobial and antiparasitic agents. The compound's structure has been modified to enhance its biological activity, resulting in several derivatives that show promising results in inhibiting the growth of various pathogens. For instance, novel quinoline derivatives containing 3-piperazin-1-yl-benzo[d]isothiazole and 3-piperidin-4-yl-benzo[d]isoxazoles have shown significant in vitro antimicrobial activity. These compounds were further analyzed through docking studies against target enzymes, providing insights into the development of new antimicrobial quinoline derivatives (Marganakop et al., 2022).
Antitumor Applications
The modifications of the quinoxaline structure have also been explored for potential antitumor applications. A series of 2-(benzimidazol-2-yl)quinoxalines with different pharmacophore groups, including piperazine, have shown promising activity against various cancer lines. Some derivatives exhibited selective cytotoxic effects against specific cell lines, indicating the potential for targeted cancer therapy (Mamedov et al., 2022).
Anti-Inflammatory Properties
The derivatives of this compound have also been investigated for their anti-inflammatory properties. One study identified a new lead structure for H4 receptor ligands, which, upon further structural-activity relationship exploration, led to compounds with potent H4 receptor affinities. These compounds showed significant anti-inflammatory properties in in vivo studies, highlighting their therapeutic potential in inflammation-related conditions (Smits et al., 2008).
作用機序
Target of Action
Similar compounds have been found to interact with dopamine d2 receptors and serotonin 5-ht2a receptors . These receptors play crucial roles in various physiological functions, including mood regulation, reward, and cognition .
Biochemical Pathways
Given its potential interaction with d2 and 5-ht2a receptors, it may influence dopaminergic and serotonergic pathways . These pathways are involved in a wide range of physiological processes, including mood regulation, reward, and cognition.
Result of Action
Based on its potential interaction with d2 and 5-ht2a receptors, it may influence neurotransmitter levels and neuronal signaling .
特性
IUPAC Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-23(25)15-7-5-14(6-8-15)21-9-11-22(12-10-21)18-13-19-16-3-1-2-4-17(16)20-18/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLTWXBXJARXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2554914.png)
![N-(3,4-dichlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2554916.png)
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2554919.png)

![(Z)-methyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2554922.png)


![6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2554929.png)
![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2554931.png)



![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2554936.png)
![1-(8-Oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2554937.png)